2-(4-fluorophenyl)cyclobutan-1-one
CAS No.: 1261038-29-2
Cat. No.: VC11603731
Molecular Formula: C10H9FO
Molecular Weight: 164.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261038-29-2 |
---|---|
Molecular Formula | C10H9FO |
Molecular Weight | 164.2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-fluorophenyl)cyclobutan-1-one is CHFO, with a molecular weight of 164.18 g/mol. The cyclobutane ring introduces significant ring strain, which influences both the compound’s stability and reactivity. The 4-fluorophenyl group contributes to the molecule’s polarity and electronic properties, with the fluorine atom acting as an electron-withdrawing group. This structural combination makes the compound a versatile intermediate in organic synthesis.
Comparative data from analogous compounds, such as 3-(4-bromo-2-fluorophenyl)cyclobutan-1-one (CHBrFO, MW = 243.07 g/mol) , highlights the impact of substituents on molecular weight and density. For instance, replacing bromine with hydrogen in the latter compound would approximate the properties of 2-(4-fluorophenyl)cyclobutan-1-one, suggesting a density near 1.4 g/cm and a boiling point around 333°C .
Synthetic Methodologies
Photocycloaddition Reactions
A prominent route to cyclobutane derivatives involves [2+2] photocycloaddition reactions. For example, Sierra et al. demonstrated the synthesis of 1,2-diaminotruxinic δ-cyclobutanes using ruthenium-based photosensitizers (Ru(bpy)) and BF-mediated catalysis . While this method was applied to oxazolone substrates, similar conditions could be adapted for 2-(4-fluorophenyl)cyclobutan-1-one by selecting appropriate starting materials, such as fluorophenyl-substituted alkenes.
Key steps include:
-
Substrate Preparation: A fluorophenyl-containing alkene (e.g., 4-fluorostyrene) could serve as the dienophile.
-
Photocatalysis: Irradiation in the presence of [Ru(bpy)] and BF·EtO in deoxygenated methanol.
-
Purification: Chromatographic separation to isolate the cycloadduct .
Aldol and Coupling Reactions
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, a structural analog, has been synthesized via aldol condensation and Suzuki-Miyaura coupling reactions . Applying these methods to 2-(4-fluorophenyl)cyclobutan-1-one would involve:
-
Aldol Reaction: Condensation of cyclobutanone with a fluorophenyl aldehyde.
-
Cross-Coupling: Palladium-catalyzed coupling of a cyclobutanone boronic ester with a fluorophenyl halide.
Physicochemical Properties
While experimental data for 2-(4-fluorophenyl)cyclobutan-1-one is sparse, extrapolation from related compounds provides reasonable estimates:
Property | Estimated Value | Source Compound |
---|---|---|
Molecular Weight | 164.18 g/mol | Calculated |
Density | ~1.4 g/cm | |
Boiling Point | ~333°C | |
LogP (Partition Coefficient) | ~2.5 | |
Vapour Pressure | ~0.0 mmHg at 25°C |
The compound’s low vapour pressure and moderate LogP suggest limited volatility and moderate lipophilicity, making it suitable for solution-phase reactions .
Chemical Reactivity
Ketone Functionalization
The ketone group at the 1-position is amenable to nucleophilic additions. For example:
-
Reduction: Conversion to a secondary alcohol using NaBH or LiAlH.
-
Grignard Reactions: Formation of tertiary alcohols via reaction with organomagnesium reagents.
Cyclobutane Ring Reactions
The strained cyclobutane ring can undergo ring-opening or expansion reactions. For instance:
-
Acid-Catalyzed Rearrangements: Formation of larger rings (e.g., cyclopentanes) under acidic conditions.
-
Thermal Decomposition: Retro-[2+2] reactions at elevated temperatures .
Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to the meta position. Halogenation or nitration would occur selectively at this site due to fluorine’s electron-withdrawing effects.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Cyclobutane ketones serve as key intermediates in synthesizing bioactive molecules. For example:
-
Anticancer Agents: Chromenopyridine derivatives with cyclobutane moieties, such as KY-640, exhibit readthrough-inducing activity in Hurler syndrome models .
-
Antibacterial Compounds: Functionalization of the ketone group can yield analogs with enhanced bacterial target affinity .
Material Science
The compound’s rigid structure makes it a candidate for designing liquid crystals or polymers with tailored thermal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume